![molecular formula C18H19ClFNO3 B1668742 CCR2-RA-[R] CAS No. 512177-83-2](/img/structure/B1668742.png)

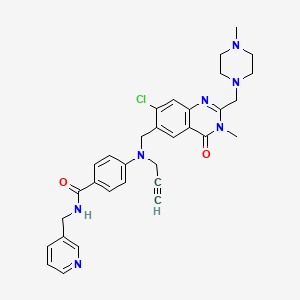

CCR2-RA-[R]

描述

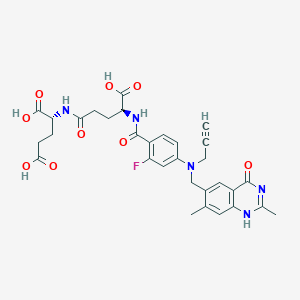

CCR2-RA-[R] is an allosteric antagonist of chemokine (C-C motif) receptor 2 (CCR2; IC50 = 103 nM). It inhibits [35S]GTPγS binding and β-arrestin recruitment induced by chemokine (C-C motif) ligand 2 (CCL2) in U2OS membranes and cells, respectively, expressing CCR2 (IC50s = 24 and 25 nM, respectively).

Novel, potent, acidic CCR2 receptor antagonist, more active enantiomer of CRR2-RA

CCR2-RA-[R] is an allosteric antagonist of chemokine (C-C motif) receptor 2.

科学研究应用

癌症治疗

CCR2抑制剂,例如CCR2-RA-[R],已被确定为癌症治疗的潜在治疗剂。 它们已被发现能有效减少单核细胞髓样来源抑制细胞的数量以及乳腺癌肺转移模型中肺转移的发生率 .

炎症性疾病

CCR2与各种炎症性疾病有关。 CCR2的抑制剂,例如CCR2-RA-[R],已被开发出来治疗这些疾病 .

急性髓系白血病 (AML)

靶向CCL2/CCR2信号通路已被发现能够克服急性髓系白血病 (AML) 中的MEK抑制剂耐药性。 这表明CCR2-RA-[R]可能与其他药物联合使用来治疗AML .

肿瘤微环境

CCR2通过介导单核细胞和髓样来源抑制细胞的募集,在肿瘤微环境中发挥重要作用。 因此,CCR2抑制剂如CCR2-RA-[R]可能被用来破坏肿瘤微环境 .

T调节细胞迁移

CCR2已被发现会影响T调节细胞向肿瘤的迁移。 这表明CCR2抑制剂可能被用来控制这些细胞的迁移 .

耐药性

新出现的证据强调了微环境中外在因素在保护白血病细胞免受治疗干预、推动疾病进展以及促进急性髓系白血病 (AML) 耐药性方面的关键作用。 这一发现强调了需要识别靶向疗法来抑制内在和外在信号通路,以克服AML中的耐药性 .

作用机制

Target of Action

CCR2-RA-[R] is an allosteric antagonist of the C-C chemokine receptor type 2 (CCR2) . CCR2 is a member of the chemokine receptor subfamily of human class A G-protein-coupled receptors . It is expressed on monocytes, immature dendritic cells, and T-cell subpopulations, and mediates their migration towards endogenous CC chemokine ligands such as CCL2 .

Mode of Action

CCR2-RA-[R] inhibits CCR2 non-competitively by blocking activation-associated conformational changes and formation of the G-protein-binding interface . It binds in a novel, highly druggable pocket that is the most intracellular allosteric site observed in class A G-protein-coupled receptors so far . This site spatially overlaps the G-protein-binding site in homologous receptors .

Biochemical Pathways

The CCR2 and its ligands are implicated in numerous inflammatory and neurodegenerative diseases including atherosclerosis, multiple sclerosis, asthma, neuropathic pain, and diabetic nephropathy, as well as cancer . The CCL2-CCR2 axis is currently the most well-studied chemokine pathway in liver disease .

Pharmacokinetics

The compound’s ability to bind to an intracellular allosteric site suggests it is capable of crossing the cell membrane .

Result of Action

The result of CCR2-RA-[R]'s action is the inhibition of CCR2, which prevents the migration of certain immune cells towards endogenous CC chemokine ligands . This can have implications in various diseases where CCR2 and its ligands play a role .

Action Environment

The action of CCR2-RA-[R] can be influenced by the environment in which it is present. For instance, the presence of both CCR2-RA-[R] and another compound, BMS-681, was critical for crystallization . .

属性

IUPAC Name |

(2R)-3-acetyl-1-(4-chloro-2-fluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClFNO3/c1-10(22)15-16(11-5-3-2-4-6-11)21(18(24)17(15)23)14-8-7-12(19)9-13(14)20/h7-9,11,16,23H,2-6H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNLJXWZGVRLBA-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=C(C=C(C=C3)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C(=O)N([C@@H]1C2CCCCC2)C3=C(C=C(C=C3)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does CCR2-RA-[R] interact with its target, CCR2, and what are the downstream effects?

A1: CCR2-RA-[R] binds to an allosteric, intracellular binding site on the chemokine receptor CCR2 [, ]. This is in contrast to other CCR2 antagonists that bind to the orthosteric site, where the natural ligand binds. This allosteric binding prevents the activation of CCR2 by its endogenous ligands, such as CCL2, effectively inhibiting downstream signaling pathways [, ]. This inhibition reduces the recruitment of monocytes, immune cells involved in inflammation, to sites of inflammation [, ].

Q2: What makes the allosteric binding of CCR2-RA-[R] more advantageous compared to orthosteric CCR2 antagonists?

A2: Studies in a murine model of diabetic nephropathy (DN) demonstrated that allosteric CCR2 inhibitors, including CCR2-RA-[R], significantly reduced proteinuria and improved glomerular histopathology []. Interestingly, orthosteric CCR2 antagonists, even at comparable drug coverage levels, did not show similar beneficial effects []. This suggests that targeting the allosteric site of CCR2 may be crucial for achieving therapeutic efficacy in DN [].

Q3: What is known about the specific residues involved in the binding of CCR2-RA-[R] to CCR2?

A3: Research using chimeric CCR2/CCR5 receptors and site-directed mutagenesis revealed key residues crucial for CCR2-RA-[R] binding []. The highly conserved tyrosine Y7.53 and phenylalanine F8.50 within the NPxxYx(5,6)F motif of CCR2, alongside V6.36 at the bottom of transmembrane helix 6 and K8.49 in helix 8, were identified as crucial interaction points []. This highlights the importance of these specific residues for the allosteric binding and inhibitory activity of CCR2-RA-[R].

Q4: How does the binding of an orthosteric antagonist affect the binding of CCR2-RA-[R]?

A4: Studies employing metadynamics simulations and Gaussian accelerated molecular dynamics (GaMD) simulations revealed that the binding of an orthosteric antagonist, such as BMS-681, influences the unbinding pathway of CCR2-RA-[R] []. Specifically, BMS-681 binding was shown to restrict the movement of the intracellular side of transmembrane helix 6 by stabilizing its extracellular side along with transmembrane helix 7 []. This stabilization, mediated by interactions involving residues like Arg2065.43 and Glu2917.39, ultimately influences the binding dynamics of CCR2-RA-[R] []. This highlights a potential for positive binding cooperativity between orthosteric and allosteric antagonists of CCR2 [].

Q5: Could the intracellular allosteric binding site of CCR2 be targeted to develop inhibitors for other chemokine receptors?

A5: The high conservation of amino acid residues within the intracellular allosteric binding site across various chemokine receptors suggests that this site could be targeted to develop inhibitors for other chemokine receptors as well []. For instance, CCR2-RA-[R] also binds with high affinity to an intracellular site in CCR1 []. This opens up exciting possibilities for designing selective or multi-target chemokine receptor antagonists that act through this intracellular allosteric mechanism [].

Q6: What are the implications of CCR2-RA-[R] acting as an inverse agonist on CCR1?

A6: CCR2-RA-[R] has been shown to act as an inverse agonist on CCR1, meaning it not only blocks the action of agonists but also reduces the receptor's constitutive activity []. This finding opens up new avenues for pharmacological modulation of CCR1 and potentially other chemokine receptors by targeting their intracellular allosteric sites []. This could lead to the development of novel therapeutic agents with unique pharmacological profiles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone](/img/structure/B1668659.png)

![N-(4-{[4-(methylsulfonyl)-2-nitrophenyl]amino}phenyl)acetamide](/img/structure/B1668662.png)

![2-[1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)propan-2-yl]-1H-benzimidazole](/img/structure/B1668672.png)

![3-Ethyl-2-[3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;perchlorate](/img/structure/B1668673.png)

![5-(1'-Phenyl-1H,1'H-[4,4']bipyrazolyl-3-yl)-benzo[1,3]dioxol-4-ol](/img/structure/B1668676.png)

![2-hydroxy-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B1668681.png)